[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12-7-6-9-4-3-5-10(11)8-9;/h3-5,8,12H,2,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNILVRBSLXKYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, ammonia, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated or alkylated derivatives. Substitution reactions result in various substituted phenyl-ethyl-amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride are explored for their potential use as drugs. The compound’s structure-activity relationship is studied to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physico-Chemical Properties
The table below compares key structural and physico-chemical properties of analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Hydrogen Bond Donors/Acceptors | Key Substituents | CAS No. | References |
|---|---|---|---|---|---|---|
| [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine HCl | C₁₀H₁₅Cl₂N | 220.14 (est.) | 2 (Donors), 3 (Acceptors) | 3-Cl, ethylamine | Not provided | Inferred |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) | C₈H₁₂ClNO₂ | 189.64 | 3 (Donors), 4 (Acceptors) | 3,4-dihydroxyphenyl, ethylamine | 62-31-7 | |
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₄Cl₂FN | 254.13 | 2 (Donors), 3 (Acceptors) | 3-Cl, 2-F, methylpropylamine | 1797306-72-9 | |
| (3-methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | 1 (Donor), 3 (Acceptors) | 3-methylphenyl, thiophenmethyl | 1252548-92-7 | |
| {2-[5-(2-Chloro-5-methylphenoxy)methyl]-oxadiazol-3-yl}ethyl(methyl)amine HCl | C₁₄H₁₈ClN₃O₂ | 303.77 | 2 (Donors), 5 (Acceptors) | Oxadiazole, chloro-methylphenoxy | 1332528-84-3 |
Key Observations:
- Hydrogen Bonding: Dopamine HCl (3 donors, 4 acceptors) exhibits higher polarity due to hydroxyl groups, enhancing water solubility but limiting blood-brain barrier penetration compared to the less polar [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine HCl .
- Structural Complexity : The oxadiazole-containing compound () has a higher topological polar surface area (60.2 Ų) and molecular complexity (270), suggesting reduced membrane permeability but enhanced target specificity.
Pharmacological Implications
- Dopamine HCl : Acts as a neurotransmitter precursor, with hydroxyl groups critical for dopamine receptor binding. The absence of hydroxyls in [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine HCl likely shifts activity toward adrenergic or serotonergic receptors .
- Thiophene-Containing Analog : The thiophene ring in (3-methylphenyl)methylamine HCl may enhance aromatic stacking interactions with receptors but reduce polarity compared to phenyl analogs .
Biological Activity
2-(3-Chloro-phenyl)-ethyl-amine hydrochloride, also known as 3-Chlorophenethylamine hydrochloride, is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. The compound's molecular formula is C8H10ClN·HCl, characterized by a phenethylamine structure with a chlorine atom at the para position on the aromatic ring. This unique substitution pattern may influence its pharmacological properties and interactions with biological targets.
Biological Activities
Research indicates that 2-(3-Chloro-phenyl)-ethyl-amine hydrochloride exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that derivatives of phenethylamines can inhibit cancer cell proliferation, making them candidates for cancer therapeutics.
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems may provide insights into its use in treating neurological disorders.
The biological activity of 2-(3-Chloro-phenyl)-ethyl-amine hydrochloride can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in neurotransmitter metabolism, which may enhance their therapeutic effects.
- Cellular Interactions : The presence of the amine functional group allows for interactions with cellular components, potentially leading to alterations in cellular signaling and function.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-(3-Chloro-phenyl)-ethyl-amine hydrochloride has been explored through comparisons with related compounds. The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Methoxy-phenyl)-ethylamine | C9H13NO | Methoxy group enhances lipophilicity |
| 2-(4-Fluoro-phenyl)-ethylamine | C8H10FN | Fluorine substitution may alter activity |
| 2-(4-Bromo-phenyl)-ethylamine | C8H10BrN | Bromine provides different electronic properties |
| 2-(4-Butoxy-3-chloro-phenyl)-ethylamine HCl | C12H19Cl2NO | Longer alkoxy chain alters solubility |
The chlorine substitution on the aromatic ring of 2-(3-Chloro-phenyl)-ethyl-amine hydrochloride is particularly noteworthy as it may enhance binding affinity to certain targets compared to other analogs.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds:
- Anticancer Activity : A study reported that phenethylamines exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
- Neuropharmacological Effects : Research on similar compounds has demonstrated their potential as antidepressants and anxiolytics due to their interaction with serotonin receptors .
- Antimicrobial Activity : Compounds structurally related to 2-(3-Chloro-phenyl)-ethyl-amine hydrochloride have shown promising results against bacterial strains, supporting further exploration for antimicrobial applications .
Q & A
Q. What are the common synthetic routes for [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride?
The synthesis typically involves alkylation of 3-chlorophenol derivatives with ethylamine, followed by salt formation. A two-step process is often employed:
- Step 1 : Reaction of 3-chlorophenyl precursors (e.g., 3-chloroacetophenone) with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the free amine .
- Step 2 : Treatment with hydrochloric acid to precipitate the hydrochloride salt, ensuring high purity through recrystallization or chromatography . Alternative routes may use Friedel-Crafts alkylation with AlCl3 as a catalyst, though this requires anhydrous conditions .
Q. How is the hydrochloride salt purified, and what techniques validate its purity?
Purification methods include:
- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals .
- Column Chromatography : Silica gel with polar solvents (e.g., methanol/dichloromethane) for impurities removal . Structural validation employs NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis to confirm molecular identity and purity (>98%) .
Q. What are the primary research applications of this compound?
- Organic Synthesis : Acts as a building block for complex molecules, particularly in introducing chlorophenyl motifs .
- Biological Studies : Investigated for receptor binding (e.g., serotonin/dopamine receptors) and enzyme inhibition due to its aromatic amine structure .
- Medicinal Chemistry : Serves as a precursor for neuroactive or antimicrobial agents .
Advanced Research Questions
Q. How can reaction yields be optimized in alkylation steps?
Key factors include:
- Catalyst Selection : NaBH3CN for selective reduction of imine intermediates (avoids over-reduction) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions . Yield improvements (70–85%) are achievable via iterative pH adjustment during salt formation .
Q. What strategies resolve discrepancies in reported biological activity data?
Contradictions in IC50 values or receptor affinity may arise from:
- Batch Purity : Validate via HPLC (>99% purity reduces false positives) .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1) .
- Control Experiments : Use known agonists/antagonists (e.g., ketanserin for 5-HT2A) to benchmark activity .
Q. How does the chlorophenyl group influence electrophilic substitution reactivity?
The meta -chlorine acts as a weak electron-withdrawing group, directing electrophiles to the para position. This reactivity is critical in:
- Functionalization : Nitration or sulfonation at the para site for derivative synthesis .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to generate biaryl structures . Steric hindrance from the ethylamine side chain may slow kinetics, requiring Pd-based catalysts .
Q. What are the stability considerations for long-term storage?
- Moisture Sensitivity : Store in desiccators under argon (hygroscopic hydrochloride salts degrade in humidity) .
- Temperature : Stable at –20°C for >2 years; avoid repeated freeze-thaw cycles .
- Light Exposure : Amber vials prevent photodegradation of the aromatic ring .
Q. How to design experiments probing enzyme inhibition mechanisms?
- Kinetic Assays : Measure Vmax/Km changes under varying substrate concentrations to identify competitive vs. non-competitive inhibition .
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., monoamine oxidases) .
- Mutagenesis : Replace key residues (e.g., Tyr435 in MAO-B) to validate interaction sites .
Data Contradiction and Analysis
Q. Why do synthetic routes from different sources report varying yields?
Discrepancies (e.g., 60% vs. 85% yields) stem from:
Q. How to address conflicting NMR shifts in structural characterization?
Variations in ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) may arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 alters ring current shielding .
- Tautomerism : Dynamic proton exchange in amine groups broadens signals .
Use DEPT-135 and HSQC to assign carbons unambiguously .
Methodological Best Practices
Q. What controls are essential in receptor binding assays?
- Negative Controls : Buffer-only wells to assess non-specific binding .
- Positive Controls : Radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
- Counter-Screens : Test against related receptors (e.g., 5-HT1A vs. 5-HT2A) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
